(2-Methyl-2H-indazol-5-YL)methanamine

tautomerism drug design metabolic stability

Selecting the wrong indazole regioisomer leads to divergent SAR and irreproducible results. (2-Methyl-2H-indazol-5-yl)methanamine eliminates this risk as a defined 2-methyl-2H tautomer with unambiguous 5-aminomethyl geometry. • Yields balanced pan-CDK inhibitors (CDK9 IC₅₀ 1.9 nM; MV4-11 IC₅₀ <0.1 μM) • Validated CNS scaffold resistant to glucuronidation vs. phenolic leads • Free amine for rapid amide coupling, reductive amination, or sulfonamide formation Analytically characterized and available for immediate global delivery.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 1159511-63-3
Cat. No. B1386927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-indazol-5-YL)methanamine
CAS1159511-63-3
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)CN
InChIInChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3
InChIKeyOIVHQXDYGSOVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2H-indazol-5-YL)methanamine (CAS 1159511-63-3) – Indazole Scaffold Procurement & Differentiation Guide


(2‑Methyl‑2H‑indazol‑5‑yl)methanamine (CAS 1159511‑63‑3) is a heterocyclic primary amine building block featuring a 2‑methyl‑2H‑indazole core with an aminomethyl substituent at the 5‑position [1]. The indazole ring is a recognized phenol bioisostere that offers higher lipophilicity and resistance to Phase II glucuronidation compared with phenolic analogues, making it a privileged scaffold in kinase inhibitor discovery, CNS‑targeted programs, and anti‑infective projects [2]. Its free amine enables rapid elaboration through amide coupling, reductive amination, or sulfonamide formation without deprotection steps. This guide identifies quantifiable differentiation points that inform compound selection versus closely related regioisomers and bioisosteric alternatives.

Why Generic (2-Methyl-2H-indazol-5-YL)methanamine Substitution Fails – Regiochemistry & Tautomer Control


Indazole methanamine building blocks differ fundamentally in the position of the aminomethyl group (5‑ vs. 6‑substitution) and the methylation state of the pyrazole nitrogen (2‑methyl‑2H vs. 1‑methyl‑1H vs. unsubstituted 1H‑indazole). These variations alter vector geometry, hydrogen‑bonding capacity, and metabolic stability [1]. For example, 2‑methyl‑2H‑indazoles adopt a single, defined tautomeric form, eliminating the tautomeric ambiguity of 1H‑indazoles that can lead to off‑target pharmacology and variable pharmacokinetics [2]. The 5‑aminomethyl regioisomer projects the amine at a distinct angle relative to the 6‑isomer, directly impacting the shape and binding pose of final inhibitors in ATP‑binding pockets. Procurement of an incorrect regioisomer therefore risks divergent SAR, wasted synthetic effort, and irreproducible biological results.

Quantitative Differentiation Evidence for (2-Methyl-2H-indazol-5-YL)methanamine Against In‑Class Alternatives


2‑Methyl‑2H‑indazole Tautomeric Locking Eliminates 1H/2H Ambiguity – Stability and Predictability Advantage

1H‑Indazole exists as an equilibrating mixture of 1H and 2H tautomers, with the 1H form being 2.3 kcal mol⁻¹ more stable than the 2H form [1]. N2‑Methylation of (2‑Methyl‑2H‑indazol‑5‑yl)methanamine locks the system into a single 2H‑tautomer, abolishing tautomeric exchange. This structural definiteness eliminates the variable hydrogen‑bond donor/acceptor character that plagues 1H‑indazole building blocks, enabling more predictable SAR and cleaner pharmacokinetic profiles in derived lead compounds [2].

tautomerism drug design metabolic stability

Indazole vs. Phenol Bioisostere – Superior Lipophilicity and Phase II Metabolic Resistance

When the indazole ring replaces a phenol in GluN2B‑selective NMDA receptor antagonists, the resulting indazole analogues retain high GluN2B affinity (Ki values in the low nanomolar range) while completely eliminating glucuronidation – a major clearance pathway for phenols [1]. Indazole is also approximately 0.5–1.0 log P units more lipophilic than phenol, improving CNS penetration potential [2]. In a direct comparative study, indazole‑based antagonists showed undetectable glucuronide conjugates, whereas phenolic counterparts underwent extensive conjugation [1].

bioisostere lipophilicity glucuronidation ADME

5‑Aminomethyl vs. 6‑Aminomethyl Regioisomer – Differential Vector Geometry in Kinase Inhibitor Design

In a series of cyclin‑dependent kinase (CDK) inhibitors, the 2‑methyl‑2H‑indazol‑5‑yl group was elaborated at the 5‑position to yield compound 37d, which exhibited balanced nanomolar potency across CDK1 (IC₅₀ = 4.9 nM), CDK2 (IC₅₀ = 9.2 nM), CDK4 (IC₅₀ = 24.7 nM), and CDK9 (IC₅₀ = 1.9 nM) [1]. The 5‑substitution directs the attached pharmacophore into the kinase hinge region with a trajectory distinct from the 6‑substituted analogue; 6‑aminomethyl indazoles often project substituents toward the solvent‑exposed region, altering selectivity profiles [2].

regiochemistry kinase inhibitor vector geometry SAR

In Vivo Target Engagement – mGlu5 Receptor Occupancy Achieved via 5‑Indazole Scaffold Derivative

Compound 24, incorporating a 2‑methyl‑2H‑indazol‑5‑yl moiety, demonstrated dose‑dependent and long‑lasting mGlu5 receptor occupancy following oral dosing in rats [1]. This in vivo pharmacodynamic readout confirms that the 5‑indazole scaffold can deliver CNS‑penetrant, orally bioavailable candidates with sustained target engagement. The free aminomethyl group of the building block is critical for introducing the isothiazole‑carboxamide pharmacophore that drives mGlu5 negative allosteric modulation.

mGlu5 negative allosteric modulator CNS receptor occupancy

Synthetic Tractability – Free Amine Enables One‑Step Diversification Without Protection

The primary aliphatic amine of (2‑Methyl‑2H‑indazol‑5‑yl)methanamine reacts directly in amide bond formation, reductive amination, sulfonylation, and urea synthesis without requiring protective group manipulation. This contrasts with hydroxyl‑bearing bioisosteres (e.g., 5‑hydroxy‑2‑methylindazole) that necessitate protection/deprotection sequences, adding 2–3 synthetic steps per analogue [1]. In library enumeration studies, the free amine enables parallel synthesis of >100 analogues in a single amide coupling step, accelerating SAR exploration by an estimated 40–60% compared with protected intermediates [2].

synthesis amine coupling library enumeration medicinal chemistry

IMPDH2 Inhibition – Direct Enzymatic Activity of the Free Building Block

(2‑Methyl‑2H‑indazol‑5‑yl)methanamine itself has been tested for inhibition of human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2), showing a Ki of 440 nM against the NAD substrate site [1]. While this potency is moderate, it establishes that the building block possesses intrinsic biological activity that may contribute to the overall pharmacophore in derived inhibitors. For comparison, mycophenolic acid (a clinical IMPDH inhibitor) exhibits a Ki of approximately 10–30 nM [2]; however, the indazole scaffold offers a synthetically tractable starting point for optimization.

IMPDH2 enzyme inhibition antimetabolite anti‑infective

Best Application Scenarios for (2-Methyl-2H-indazol-5-YL)methanamine in Research & Industrial Settings


Kinase Inhibitor Lead Generation – CDK‑Targeted Hematological Oncology Programs

Teams developing CDK inhibitors for acute myeloid leukemia (AML) or other hematological malignancies should prioritize the 5‑aminomethyl‑2‑methylindazole scaffold. Published SAR demonstrates that elaboration at the 5‑position yields balanced pan‑CDK inhibitors with CDK9 IC₅₀ values as low as 1.9 nM and cellular activity against MV4‑11 cells (IC₅₀ <0.1 μM) [1]. The 5‑regiochemistry is critical for achieving this profile; 6‑substituted analogues exhibit divergent kinase selectivity [2].

CNS‑Penetrant Negative Allosteric Modulator Discovery – mGlu5 and Beyond

For projects targeting CNS metabotropic or ionotropic receptors, the 2‑methyl‑2H‑indazol‑5‑yl scaffold provides a validated entry point. The mGlu5 NAM program at Eli Lilly demonstrated oral bioavailability, sustained brain receptor occupancy, and dose‑dependent analgesic efficacy in the formalin pain model [3]. The indazole core further resists glucuronidation – a critical advantage for CNS compounds where phenol‑based leads often fail due to rapid Phase II clearance [4].

IMPDH‑Targeted Anti‑Infective or Immunosuppressive Drug Discovery

Investigators pursuing IMPDH2 as a target for tuberculosis, antiviral, or immunosuppressive therapy can use (2‑methyl‑2H‑indazol‑5‑yl)methanamine both as a synthetic building block and as a validated starting ligand (Ki = 440 nM against IMPDH2 NAD site) [5]. The amine handle allows rapid synthesis of focused libraries to improve potency toward the low‑nanomolar range of clinical IMPDH inhibitors such as mycophenolic acid [6].

Phenol Bioisostere Replacement in Late‑Stage Lead Optimization

When a lead series contains a phenol that drives potency but also rapid glucuronidation, replacing it with the 2‑methyl‑2H‑indazol‑5‑yl methanamine scaffold can preserve target affinity while abolishing the glucuronidation liability. Direct comparative studies in the GluN2B antagonist series confirmed that indazole replacement completely eliminated glucuronide conjugate formation while retaining single‑digit nanomolar receptor affinity [4]. The 5‑aminomethyl group further provides a synthetic vector for additional optimization.

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